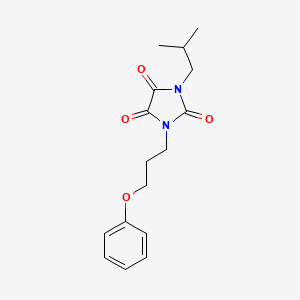![molecular formula C11H13NO3S2 B7563205 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone](/img/structure/B7563205.png)
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. This compound is also known as TSE and is a member of the thiazolidinone family of compounds. It has been studied for its potential use as an anti-inflammatory, anticancer, and antidiabetic agent.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation, cancer growth, and insulin resistance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, cancer growth, and insulin resistance. It has also been shown to improve insulin sensitivity and glucose uptake in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone in lab experiments include its potential use as an anti-inflammatory, anticancer, and antidiabetic agent. It has also been shown to have low toxicity in animal studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to degrade under certain conditions.
Future Directions
There are several future directions for the study of 1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications.
2. Development of more efficient synthesis methods for the compound to improve its yield and purity.
3. Studies on the potential use of the compound in combination with other drugs for the treatment of inflammatory diseases, cancer, and diabetes.
4. Studies on the potential use of the compound in animal models to further evaluate its safety and efficacy.
5. Development of new formulations of the compound to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its various potential applications. It has been studied for its potential use as an anti-inflammatory, anticancer, and antidiabetic agent. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications.
Synthesis Methods
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone can be synthesized by the reaction of 4-aminobenzenesulfonyl chloride with 3-mercapto-1,2-propanediol followed by the reaction of the resulting product with ethyl acetoacetate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-[4-(1,3-Thiazolidin-3-ylsulfonyl)phenyl]ethanone has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use as an antidiabetic agent due to its ability to improve insulin sensitivity.
properties
IUPAC Name |
1-[4-(1,3-thiazolidin-3-ylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-9(13)10-2-4-11(5-3-10)17(14,15)12-6-7-16-8-12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVECQMAGHDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
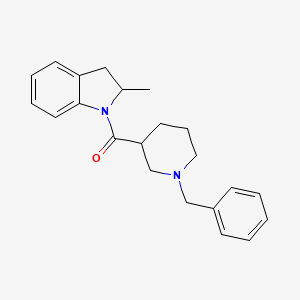
![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
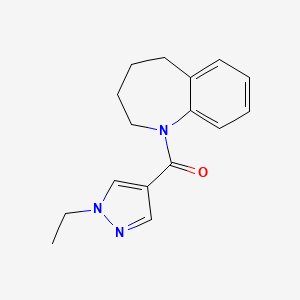
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)

![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)
![N-[2-[2-(4-methoxyphenyl)azepan-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7563197.png)
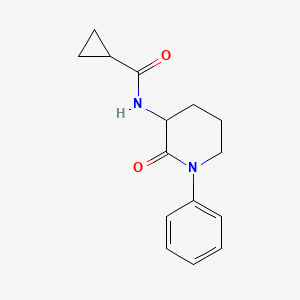
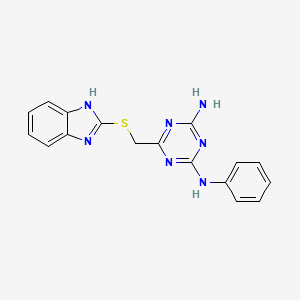
![N-(3-methyl-1,2-oxazol-5-yl)-2-[[5-(2-methylpropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7563215.png)
